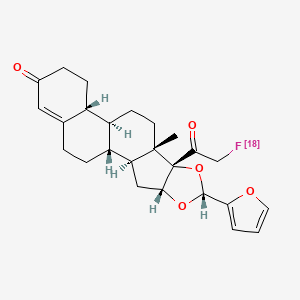

Fluorofuranylnorprogesterone F-18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

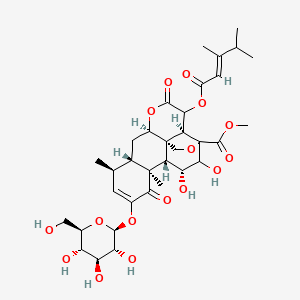

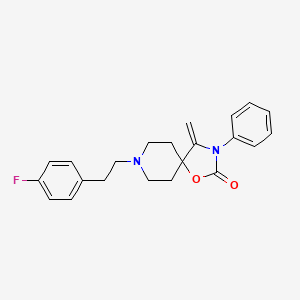

Fluorofuranylnorprogesterone F-18 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of norprogesterone, modified with a fluorine-18 isotope, which allows it to be used as a tracer in medical imaging to study various biological processes, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorofuranylnorprogesterone F-18 is synthesized using a method known as “fluorination on Sep-Pak.” This method involves trapping fluorine-18 on an anion exchange cartridge and drying it with anhydrous acetonitrile. The precursor solution is then passed through the cartridge to incorporate the fluorine-18 . The overall yield of the compound is around 64-72% with a synthesis time of approximately 40 minutes .

Industrial Production Methods

The industrial production of this compound follows similar principles but is scaled up to meet the demands of clinical and research applications. The process involves the use of automated synthesis modules to ensure consistency and safety in the production of the radiolabeled compound .

Chemical Reactions Analysis

Types of Reactions

Fluorofuranylnorprogesterone F-18 undergoes various chemical reactions, including:

Substitution Reactions: The fluorine-18 isotope is introduced through nucleophilic substitution reactions.

Reduction and Deprotection: These steps are necessary to prepare the final radiolabeled compound.

Common Reagents and Conditions

Reagents: Triflate precursors, n-Bu4NF/n-Bu4NOH, and anhydrous acetonitrile.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major product of these reactions is the radiolabeled this compound, which is used as a PET imaging tracer .

Scientific Research Applications

Fluorofuranylnorprogesterone F-18 has several scientific research applications:

Chemistry: Used as a tracer to study chemical reactions and molecular interactions.

Biology: Helps in understanding biological processes at the molecular level.

Medicine: Primarily used in cancer research to study the functional status of estrogen receptors in breast cancer

Industry: Utilized in the development of new imaging techniques and diagnostic tools.

Mechanism of Action

Fluorofuranylnorprogesterone F-18 exerts its effects by binding to progesterone receptors. The fluorine-18 isotope emits positrons, which are detected by PET scanners to create detailed images of biological processes. This radioligand has high relative binding affinity to progesterone receptors and low nonspecific binding, making it an effective imaging agent .

Comparison with Similar Compounds

Similar Compounds

Fluorine-18 Labeled Dihydrotestosterone (Fluorodihydrotestosterone F-18): Used for imaging androgen receptors.

Fluoroestradiol F-18: Used for imaging estrogen receptors.

Uniqueness

Fluorofuranylnorprogesterone F-18 is unique due to its specific binding to progesterone receptors, making it particularly useful in breast cancer research. Its high binding affinity and low nonspecific binding enhance the accuracy and reliability of PET imaging .

Properties

CAS No. |

160388-43-2 |

|---|---|

Molecular Formula |

C25H29FO5 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

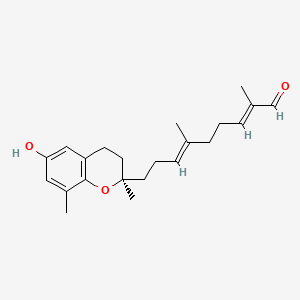

(1R,2S,4R,6R,8S,9S,12S,13R)-8-(2-(18F)fluoranylacetyl)-6-(furan-2-yl)-9-methyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C25H29FO5/c1-24-9-8-17-16-7-5-15(27)11-14(16)4-6-18(17)19(24)12-22-25(24,21(28)13-26)31-23(30-22)20-3-2-10-29-20/h2-3,10-11,16-19,22-23H,4-9,12-13H2,1H3/t16-,17+,18+,19-,22+,23+,24-,25+/m0/s1/i26-1 |

InChI Key |

VJKRBRUNEOHPBS-JQKUZGBFSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=CO5)C(=O)C[18F])CCC6=CC(=O)CC[C@H]36 |

Canonical SMILES |

CC12CCC3C(C1CC4C2(OC(O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CCC36 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)

![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)